molecular formula C12H19ClN2 B13261875 (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine

Cat. No.: B13261875
M. Wt: 226.74 g/mol
InChI Key: FXTJTHSHJYUWLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine typically involves the reaction of 3-chlorobenzyl chloride with 3-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopropyl)[(3-chlorophenyl)methyl]methylamine
  • (3-Aminobutyl)[(4-chlorophenyl)methyl]methylamine
  • (3-Aminobutyl)[(3-bromophenyl)methyl]methylamine

Uniqueness

(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both amine and chlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

1-N-[(3-chlorophenyl)methyl]-1-N-methylbutane-1,3-diamine

InChI

InChI=1S/C12H19ClN2/c1-10(14)6-7-15(2)9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,14H2,1-2H3

InChI Key

FXTJTHSHJYUWLC-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)CC1=CC(=CC=C1)Cl)N

Origin of Product

United States

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